Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid
CAS No.: 500770-75-2
Cat. No.: VC2024678
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500770-75-2 |
|---|---|
| Molecular Formula | C14H18BrNO4 |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | (3S)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
| Standard InChI Key | JLEZYQLFLYPMMA-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Br |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br |
Introduction
Chemical Identity and Structure
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid is characterized by a specific stereochemical configuration and multiple functional groups that contribute to its chemical versatility. The compound features a bromine-substituted phenyl group at the ortho position, an amino group protected by a tert-butyloxycarbonyl (Boc) moiety, and a propionic acid backbone.
Basic Chemical Information
| Property | Information |
|---|---|
| CAS Number | 500770-75-2 |
| Molecular Formula | C₁₄H₁₈BrNO₄ |
| Molecular Weight | 344.2 g/mol |
| IUPAC Name | (3S)-3-[(tert-butoxy)carbonylamino]-3-(2-bromophenyl)propanoic acid |
| Common Synonyms | Boc-L-3-Amino-3-(2-bromophenyl)-propionic acid, Boc-β-Phe(2-Br)-OH, (betaS)-2-Bromo-beta-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid |
| Stereochemistry | S-configuration at the α-carbon |
| Optical Rotation | [α]D^25 = +21 ± 2° (c=1 in EtOH) |
The compound's structure consists of a central chiral carbon atom with the (S) configuration, to which a 2-bromophenyl group and a Boc-protected amino group are attached. The propionic acid side chain extends from this central carbon, providing an important carboxylic acid functional group for further chemical transformations .
Physical and Chemical Properties
The physical and chemical properties of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid are important considerations for its handling, storage, and application in research settings.
| Property | Value |
|---|---|
| Appearance | Colorless to light solid |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 470.7 ± 40.0 °C (Predicted) |
| pKa | 4.27 ± 0.10 (Predicted) |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane |
| Optimal Storage Temperature | 2-8°C |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
These properties influence the compound's behavior in chemical reactions and its handling requirements for research applications .
Synthetic Methodologies
The synthesis of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid typically involves multiple steps, with several established routes available depending on the starting materials and required scale.
General Synthetic Routes
The synthesis of this compound generally follows these key steps:
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Introduction of the phenyl group: This often serves as the initial step in establishing the carbon backbone.
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Stereoselective formation of the chiral center: The (S) stereochemistry can be introduced through asymmetric synthesis techniques or resolved from racemic mixtures .
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Protection of the amino group: The amino functionality is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
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Bromination of the phenyl ring: The ortho position of the phenyl ring is brominated using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Advanced Synthetic Methods
Recent advances in synthetic methodology have enabled more efficient production of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid:
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Rhodium-catalyzed asymmetric hydrogenation: This approach involves the hydrogenation of β²-dehydroamino acid precursors using rhodium catalysts with chiral ligands, achieving high enantioselectivity (up to 91% ee) .
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Industrial scale synthesis: Large-scale production employs similar synthetic routes but utilizes continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
The choice of synthetic route depends on factors such as required purity, scale, available starting materials, and economic considerations.
Chemical Reactivity
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid can participate in various chemical transformations, making it a versatile building block in organic synthesis.
Functional Group Reactivity
The compound contains several reactive functional groups that can undergo distinct chemical transformations:
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Carboxylic acid group: Can undergo esterification, amidation, and reduction reactions to produce corresponding derivatives.
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Boc-protected amino group: The Boc protecting group can be selectively removed under acidic conditions (e.g., TFA in dichloromethane) to reveal the free amino group for further functionalization.
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Bromine at the ortho position: Provides a site for various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of diverse functional groups.
Common Reaction Types
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Corresponding carboxylic acids or ketones | Functional group manipulation |
| Reduction | LiAlH₄, NaBH₄ | Corresponding alcohols or amines | Synthesis of bioactive compounds |
| Substitution | Amines, thiols (with base or catalyst) | Substituted phenyl derivatives | Creation of structural analogs |
| Peptide coupling | HATU, EDC/HOBt, DCC | Peptide bonds | Incorporation into peptides |
| Deprotection | TFA, HCl | Free amino group | Further functionalization |
These reactions highlight the synthetic utility of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid in creating complex molecules and diverse chemical libraries.
Applications in Research and Industry
Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid serves as an important chemical in various scientific and industrial applications due to its unique structure and reactivity profile.
Pharmaceutical Research
In pharmaceutical development, this compound plays several crucial roles:
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Drug discovery: Serves as a key building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders .
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Structure-activity relationship studies: The compound's well-defined stereochemistry and potential for further modification make it valuable for exploring structure-activity relationships in drug candidates.
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Lead compound development: Used as a scaffold to develop novel compounds with specific biological activities.
Peptide Chemistry
The compound has significant applications in peptide chemistry:
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Peptide synthesis: Functions as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide structures with high purity and yield .
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Peptidomimetics: Used to develop peptidomimetic compounds that can mimic the structural and functional properties of natural peptides with improved pharmacological properties .
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Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to drugs or diagnostic agents, enhancing their efficacy and targeting capabilities .
Biological Research
In biological research, Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid contributes to:
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Enzyme studies: Used to investigate enzyme-substrate interactions and develop enzyme inhibitors.
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Protein engineering: Employed as a tool in protein modification and engineering experiments.
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Receptor binding studies: Utilized to explore interactions with biological receptors and develop receptor agonists or antagonists.
These diverse applications highlight the compound's importance across multiple scientific disciplines and industrial sectors.
Biological Activity and Mechanisms
The biological activity of Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid and its derivatives has been investigated in various contexts, revealing potential therapeutic applications.
Mechanism of Action
The biological mechanism of action involves:
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Enzyme interactions: The compound can modulate enzyme activity through hydrogen bonding facilitated by its amino group and other functional moieties.
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Receptor binding: Studies indicate the compound may form stable complexes with certain biological targets, influencing receptor-mediated signaling pathways.
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Structural mimicry: The unique structure allows it to mimic natural substrates of certain enzymes or receptors, potentially disrupting their normal function in disease states.
Comparative Analysis with Related Compounds
Understanding how Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Structural Analogs
These structural differences result in distinct chemical reactivities and biological properties, which can be exploited for specific applications in medicinal chemistry and biochemical research .
Structure-Activity Relationships
The position of the bromine substituent on the phenyl ring significantly impacts the compound's properties and biological activity:
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Ortho-substitution (2-position): Provides a distinct three-dimensional arrangement that affects binding to biological targets and reactivity in coupling reactions.
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Para-substitution (4-position): Results in different electronic effects and spatial arrangements, altering reactivity and biological interaction profiles .
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Stereochemistry: The (S) vs. (R) configuration at the chiral center results in mirror-image molecules with potentially different biological activities and applications in asymmetric synthesis .
These structure-activity relationships provide crucial information for rational design of new chemical entities with tailored properties.
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